3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride
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Overview
Description
3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
One of the primary applications of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is in catalysis. For instance, it has been utilized in the synthesis of pyrazole derivatives, where it acts as a building block for the creation of complex molecules with potential biological activities. The study by Zare et al. (2014) demonstrates its role in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, highlighting its efficiency in promoting condensation reactions under mild and solvent-free conditions, resulting in high yields and short reaction times (Zare et al., 2014).
Synthetic Methodology Development
Another significant application is in the development of new synthetic methodologies. Su Wei-ke (2008) detailed a synthetic method for a similar isoxazole compound, emphasizing the practicality of the route due to its high yield and low cost. This study underlines the utility of isoxazole derivatives in organic synthesis, suggesting that similar approaches could be applied to this compound (Su Wei-ke, 2008).
Material Science and Luminescent Properties
In material science, isoxazole derivatives have been explored for their photophysical properties. Xiao-wei Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, showing emission wavelengths in the blue-green region. This suggests potential applications of this compound in the development of luminescent materials (Xiao-wei Li et al., 2012).
Mechanism of Action
Target of Action
It is known that this compound can be used as a reaction intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.
Mode of Action
As an intermediate in organic synthesis, its mode of action likely involves the formation of covalent bonds with its target molecules, leading to the synthesis of more complex compounds .
Biochemical Pathways
Given its role as a synthetic intermediate, it is likely involved in various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
Its physicochemical properties such as its molecular weight (22164 g/mol), density (1278 g/cm^3), and boiling point (3691°C at 760 mmHg) suggest that it may have moderate bioavailability .
Result of Action
As a synthetic intermediate, its primary effect is likely the formation of more complex compounds through chemical reactions .
Action Environment
The action of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride can be influenced by various environmental factors. For instance, its stability at room temperature suggests that it can maintain its structure and function in a variety of environmental conditions .
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2-oxazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(15-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFYIVAJRVFJHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380147 |
Source
|
Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-77-3 |
Source
|
Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-phenylisoxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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